Furan-2-ylmethyl naphthalen-1-ylcarbamate
Description
Furan-2-ylmethyl naphthalen-1-ylcarbamate is a synthetic organic compound that, while not extensively documented in publicly available research, embodies a rational design strategy prevalent in modern drug discovery. Its structure suggests a molecule conceived to explore new regions of chemical space and potentially interact with biological targets in a novel manner. The subsequent sections will deconstruct this molecule to understand the therapeutic potential inherent in its carbamate (B1207046), furan (B31954), and naphthalene (B1677914) components.
The carbamate group, an ester of carbamic acid, is a cornerstone in medicinal chemistry due to its unique structural and electronic properties. ijabbr.com It is often employed as a bioisostere of the amide bond, offering increased metabolic stability against proteolysis. ijabbr.com This stability is a crucial attribute in drug design, as it can lead to improved pharmacokinetic profiles. ijabbr.com
Carbamates are integral to the structure of numerous approved drugs, demonstrating a wide array of biological activities. They can act as key interacting moieties with biological targets or be used in prodrug strategies to enhance bioavailability. ijabbr.com The versatility of the carbamate linkage allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, by modifying the substituents on its nitrogen and oxygen termini. ijabbr.com
Below is a table showcasing prominent examples of carbamate-containing drugs and their therapeutic applications:
| Drug Name | Therapeutic Class | Mechanism of Action |
| Rivastigmine | Cholinesterase Inhibitor | Inhibits acetylcholinesterase and butyrylcholinesterase, increasing acetylcholine (B1216132) levels in the brain for the treatment of dementia. |
| Mitomycin C | Antineoplastic Agent | An antibiotic that acts as an alkylating agent, inhibiting DNA synthesis and leading to cancer cell death. |
| Carisoprodol | Muscle Relaxant | Acts centrally to produce muscle relaxation, though its precise mechanism is not fully understood. |
| Felbamate | Anticonvulsant | Modulates NMDA receptor function and enhances GABAergic activity to control seizures. |
This table is for illustrative purposes and does not represent an exhaustive list.
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom that is a prevalent scaffold in a multitude of natural products and synthetic bioactive molecules. utripoli.edu.lynih.gov Its presence in a molecule can significantly influence its biological activity and pharmacokinetic properties. utripoli.edu.ly The furan moiety is known to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. ijabbr.com
Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. utripoli.edu.lynih.gov The versatility of furan chemistry allows for its incorporation into diverse molecular frameworks, making it a valuable building block in the synthesis of novel therapeutic agents. ijabbr.com
The following table highlights some furan-containing compounds and their biological significance:
| Compound Name | Biological Activity | Source/Application |
| Nitrofurantoin | Antibacterial | A synthetic antibiotic used for treating urinary tract infections. |
| Ranitidine | H2 Receptor Antagonist | Formerly used to decrease stomach acid production. |
| Ascorbic Acid (Vitamin C) | Antioxidant | A naturally occurring furanolactone with essential antioxidant properties. |
| Griseofulvin | Antifungal | An antifungal drug used to treat skin infections. |
This table is for illustrative purposes and does not represent an exhaustive list.
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. nih.govnih.gov Its rigid, planar structure and lipophilic nature allow it to effectively interact with hydrophobic pockets in various biological targets. nih.govnih.gov The extended π-system of the naphthalene ring can engage in π-stacking interactions, which are crucial for the binding of many drugs to their receptors. nih.govnih.gov
The naphthalene moiety is found in a number of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antifungal, and anticancer agents. nih.govnih.gov The ability to functionalize the naphthalene ring at multiple positions provides a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govnih.gov
Here are some examples of therapeutically relevant compounds containing a naphthalene scaffold:
| Drug Name | Therapeutic Class | Mechanism of Action |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. |
| Propranolol | Beta-Blocker | Blocks the effects of adrenaline on beta-adrenergic receptors, used to treat hypertension and other cardiovascular conditions. |
| Terbinafine | Antifungal | Inhibits the enzyme squalene (B77637) epoxidase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes. |
| Nafcillin | Antibiotic | A penicillinase-resistant penicillin that inhibits bacterial cell wall synthesis. |
This table is for illustrative purposes and does not represent an exhaustive list.
The rationale for designing a hybrid molecule like this compound stems from the principle of molecular hybridization, a strategy that combines distinct pharmacophoric units to create a new chemical entity with potentially enhanced or novel biological activity. In this case, the fusion of the furan, naphthalene, and carbamate moieties offers several theoretical advantages.
The naphthalene group provides a large, hydrophobic scaffold that can anchor the molecule within a binding site, while the furan ring can introduce additional binding interactions and modulate the electronic properties of the molecule. The carbamate linker offers a stable and synthetically accessible means of connecting these two aromatic systems, while also potentially participating in hydrogen bonding interactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
116373-26-3 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
furan-2-ylmethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18) |
InChI Key |
JOVRNJDTWQBMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=CO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furan 2 Ylmethyl Naphthalen 1 Ylcarbamate and Analogues
Established Carbamate (B1207046) Synthesis Methodologies in Academic Research
The formation of the carbamate linkage is a cornerstone of organic synthesis, with several well-established methods being continuously refined for improved efficiency, safety, and substrate scope.
Hofmann Rearrangement Applications
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. researchgate.net A key intermediate in this reaction is an isocyanate, which can be trapped by an alcohol to form a carbamate. researchgate.netnih.gov This makes the Hofmann rearrangement a valuable tool for carbamate synthesis.
The reaction is typically carried out by treating a primary amide with bromine in a basic aqueous or alcoholic solution. nih.gov The in situ formation of a hypobromite ion converts the amide to an N-bromoamide, which then undergoes rearrangement to the isocyanate. researchgate.net If the reaction is performed in the presence of an alcohol, such as furan-2-ylmethanol, the isocyanate intermediate is directly converted to the corresponding carbamate.
Recent advancements have focused on developing milder and more environmentally friendly conditions for the Hofmann rearrangement. atamanchemicals.com Organo-catalytic systems, particularly those based on hypervalent iodine, have emerged as greener alternatives to traditional reagents. atamanchemicals.comrsc.org
Key Features of Hofmann Rearrangement for Carbamate Synthesis:
| Feature | Description |
| Starting Material | Primary Amide |
| Key Intermediate | Isocyanate |
| Carbamate Formation | Trapping of isocyanate with an alcohol |
| Advantages | Well-established, one-carbon degradation |
| Recent Developments | Milder reagents, hypervalent iodine catalysts |
Curtius Rearrangement Applications
Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate, which can be trapped by nucleophiles to yield various derivatives. scirp.org This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. scirp.orgorganic-chemistry.org The subsequent addition of an alcohol to the isocyanate furnishes the desired carbamate. scirp.org
The acyl azide precursor can be prepared from a carboxylic acid via several methods, including reaction with sodium azide and di-tert-butyl dicarbonate. researchgate.netorganic-chemistry.org The Curtius rearrangement is known for its concerted mechanism, which ensures the retention of configuration in the migrating group. scirp.org This methodology has been successfully employed in the total synthesis of complex molecules like triquinacene. scirp.org
Comparative Overview of Rearrangement Reactions:
| Reaction | Starting Material | Key Intermediate | Byproduct |
| Hofmann | Primary Amide | Isocyanate | Halide Salt, Water |
| Curtius | Acyl Azide | Isocyanate | Nitrogen Gas |
Phosgene and Phosgene-Derivative Based Approaches
Phosgene (COCl₂) and its derivatives are highly reactive reagents widely used for the synthesis of carbamates. atamanchemicals.comwikipedia.org The reaction of an alcohol with phosgene generates a chloroformate, which can then react with an amine to form a carbamate. mdpi.com Alternatively, an amine can be treated with phosgene to produce an isocyanate, which subsequently reacts with an alcohol. nih.gov
Due to the high toxicity of phosgene, safer alternatives have been developed. Triphosgene, a solid and therefore more easily handled compound, serves as a phosgene equivalent and is often used in its place. Other phosgene derivatives include chloroformates like benzyl chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which are commonly used as protecting groups in peptide synthesis. mdpi.com
Carbon Dioxide and Carbonylation Strategies
The use of carbon dioxide (CO₂) as a C1 building block represents a green and sustainable approach to carbamate synthesis. atamanchemicals.com Amines can react with CO₂ to form carbamic acids, which can then be esterified to yield carbamates. This process often requires the use of a coupling agent or catalyst to facilitate the esterification step. A three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate provides a direct route to N-alkyl carbamates. atamanchemicals.com
Oxidative carbonylation is another phosgene-free method for carbamate synthesis. This reaction involves the carbonylation of an amine and an alcohol in the presence of an oxidant and a catalyst, typically based on palladium.
Examples of Carbon Dioxide Utilization in Carbamate Synthesis:
| Method | Reactants | Catalyst/Promoter | Product |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cesium Carbonate | N-Alkyl Carbamate |
| Catalytic Synthesis | Amine, Alcohol, CO₂ | Cobalt-based POM-MOFs | Carbamate |
| Oxidative Carbonylation | Amine, Alcohol, CO | Palladium/NaI | Carbamate |
Alkyl Chloroformate Reactions
Alkyl chloroformates are readily available and frequently used reagents for the preparation of carbamates. atamanchemicals.com The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the alkyl chloroformate, leading to the formation of the carbamate and hydrochloric acid, which is typically neutralized by a base. mdpi.com
While this method is straightforward, it can have drawbacks such as the need for a large excess of base and long reaction times to achieve acceptable yields. atamanchemicals.com Recent developments have focused on improving the efficiency of this reaction, for instance, through photo-on-demand in situ synthesis of chloroformates from chloroform and an alcohol.
Synthetic Protocols for Furan-Containing Derivatives
The synthesis of Furan-2-ylmethyl naphthalen-1-ylcarbamate requires specific strategies for the introduction of the furan-2-ylmethyl moiety. Furan-2-ylmethanol (furfuryl alcohol) is the key starting material for this purpose.
Furan-2-ylmethanol is industrially produced by the catalytic hydrogenation of furfural, which is derived from biomass. atamanchemicals.comatamanchemicals.com This "green" chemical is a versatile precursor for a variety of furan (B31954) derivatives. atamanchemicals.com
A direct approach to furan-containing carbamates involves the reaction of furan-2-ylmethanol with an isocyanate, such as naphthalen-1-yl isocyanate. However, the synthesis of furfuryl carbamates can be challenging due to the lability of activated furfuryl alcohols. nih.gov To circumvent this issue, an alternative strategy utilizing oxanorbornadiene (OND) intermediates has been developed. nih.gov In this method, a furan derivative is converted to a stable OND carbonate, which then reacts with an amine to form an OND carbamate. A subsequent retro-Diels-Alder reaction yields the desired furfuryl carbamate. nih.gov
Another approach involves the synthesis of furan-based cyclic carbonates, which can then undergo a regioselective reaction with amines, catalyzed by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to produce hydroxyurethanes (a type of carbamate). researchgate.net
Synthetic Routes to Naphthalene-Substituted Compounds
The synthesis of naphthalene (B1677914) derivatives is a significant area of research due to their wide applications in medicinal chemistry, pharmaceuticals, and organic materials. nih.govchemistryviews.org Traditional methods for creating substituted naphthalenes often rely on electrophilic aromatic substitution, but controlling regioselectivity can be challenging. nih.gov Modern strategies have been developed to provide more precise and efficient routes.
One innovative approach involves the transmutation of nitrogen to carbon in isoquinolines, inspired by the Wittig reaction. This method uses an inexpensive and commercially available phosphonium ylide as the carbon source to convert isoquinolines into a diverse range of substituted naphthalenes. nih.gov The process proceeds through a triene intermediate formed by ring-opening, which then undergoes 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov This strategy is notable as it allows for the direct exchange of a nitrogen atom for a CH unit. nih.gov
Other contemporary methods start from simple, commercially available naphthalene derivatives to build more complex structures. For instance, an efficient synthesis of methylated naphthalene natural products was developed starting from 1-bromonaphthalen-2-ol and naphthalene-1,8-diol. chemistryviews.org A key step in this process was the regioselective C-H methylation of 1-naphthaldehydes using a transient ligand strategy. chemistryviews.org Furthermore, nucleophilic substitution reactions on di-substituted naphthalenes, such as 1,3-dibromonaphthalene, provide a pathway to various derivatives like methoxy and cyano-substituted naphthalenes. researchgate.net
The construction of the carbamate moiety on a naphthalene ring is often achieved through several general methods for carbamate synthesis. These include the reaction of an alcohol or phenol (in this case, a naphthol derivative) with an isocyanate (R-N=C=O) or a carbamoyl chloride. google.com Another common route involves the reaction of chloroformates with amines. wikipedia.org The Curtius rearrangement, which transforms acyl azides into an isocyanate intermediate, is also a widely employed method for generating carbamates. wikipedia.orgnih.gov
Design and Optimization of Synthetic Pathways for the Target Compound
The synthesis of the specific target compound, this compound, involves the formation of a carbamate linkage between a naphthalene precursor and a furan-containing precursor. The most direct and common synthetic design for such a carbamate involves the reaction of an alcohol with an isocyanate. wikipedia.org
Proposed Synthetic Pathway:
A primary and highly efficient route for synthesizing this compound is the reaction between 1-naphthyl isocyanate and furan-2-ylmethanol (furfuryl alcohol).
Reactant 1: 1-Naphthyl isocyanate. This molecule provides the naphthalen-1-ylcarbamate portion of the final compound.
Reactant 2: Furan-2-ylmethanol. This alcohol provides the furan-2-ylmethyl group.
The reaction involves the nucleophilic attack of the hydroxyl group of furan-2-ylmethanol on the electrophilic carbon atom of the isocyanate group of 1-naphthyl isocyanate. This forms the carbamate (or urethane) linkage. This method is fundamentally important in the polyurethane industry and is a standard procedure for creating carbamate derivatives. wikipedia.orgnih.gov
Optimization of Synthesis:
The efficiency of carbamate synthesis can be influenced by several factors, offering avenues for optimization.
Catalysis: While the reaction can proceed without a catalyst, the use of catalysts such as tertiary amines or organotin compounds can significantly accelerate the reaction rate.
Solvent: The choice of solvent is crucial. Anhydrous, aprotic solvents like toluene, tetrahydrofuran (THF), or acetonitrile are typically preferred to prevent unwanted side reactions with the highly reactive isocyanate.
Temperature: The reaction is often carried out at ambient or slightly elevated temperatures to ensure a reasonable reaction rate without promoting decomposition of the reactants or products. google.com
Alternative, though less direct, synthetic strategies could be designed. For example, one could react furan-2-ylmethanol with a phosgene equivalent like triphosgene to form a chloroformate intermediate. This intermediate could then be reacted with 1-naphthylamine to form the final product. However, this multi-step process involving highly toxic reagents like phosgene or its derivatives is generally less favorable than the direct isocyanate-alcohol reaction. google.comnih.gov
Below is a table summarizing the primary synthetic route and potential optimization parameters.
| Parameter | Details | Purpose/Consideration |
| Reaction Type | Nucleophilic addition | Reaction of an alcohol (Furan-2-ylmethanol) with an isocyanate (1-Naphthyl isocyanate). |
| Primary Reactants | Furan-2-ylmethanol, 1-Naphthyl isocyanate | Provides the two core structural motifs of the target compound. |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, THF, Acetonitrile) | Prevents hydrolysis of the isocyanate and unwanted side reactions. |
| Catalyst (Optional) | Tertiary amines, Organotin compounds | Increases the rate of reaction. |
| Temperature | Ambient to moderately elevated | Balances reaction rate with the stability of reactants and products. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Excludes atmospheric moisture to protect the sensitive isocyanate reactant. |
This designed pathway represents a robust and optimizable method for the synthesis of this compound, leveraging well-established principles of carbamate chemistry.
Investigation of Biochemical and Mechanistic Biological Activities
In Vitro Enzyme Inhibition Studies
Information regarding the direct in vitro enzyme inhibition of Furan-2-ylmethyl naphthalen-1-ylcarbamate is not present in the available scientific literature. However, related carbamate (B1207046) structures and furan (B31954) derivatives have been investigated for their effects on various enzymes.
Cholinesterase (e.g., Acetylcholinesterase, Butyrylcholinesterase) Inhibition Assays and Mechanistic Studies
Carbamates are a well-known class of cholinesterase inhibitors, which are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov This inhibition increases the levels of acetylcholine in the brain, a mechanism that is central to the treatment of Alzheimer's disease. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors. nih.govnih.gov
Novel series of optically active carbamoyl phenols of tetrahydrofurobenzofuran have demonstrated potent inhibitory activity against both human AChE and BChE, with IC50 values as low as 10 nM for AChE and 3 nM for BChE. nih.gov The selectivity of these carbamates for either AChE or BChE is influenced by the N-substituted moiety of the carbamate structure. nih.gov For instance, N-methyl carbamates show minimal enzyme subtype selectivity, whereas N-2'-methylphenylcarbamates exhibit high AChE selectivity, and N-4'-isopropylphenylcarbamates demonstrate a high preference for BChE. nih.gov
Other Relevant Enzyme Inhibition Assays (e.g., Monoamine Oxidases, Cytochrome P450 Enzymes)
Derivatives containing a furan moiety have been investigated for their inhibitory effects on other enzyme systems, such as monoamine oxidases (MAOs). For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a partially reversible inhibitor of human MAO-B. nih.gov MAO inhibitors are known to enhance monoaminergic transmission and possess neuroprotective properties, suggesting their potential in addressing cognitive impairment. nih.gov
Exploration of Biological Activities Associated with Furan and Naphthalene (B1677914) Moieties
Both furan and naphthalene scaffolds are present in numerous biologically active compounds and are considered privileged structures in medicinal chemistry. ijabbr.commdpi.comacs.org
In Vitro Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antiviral)
Furan Moiety: Furan derivatives exhibit a broad spectrum of antimicrobial activities. ijabbr.comnih.govijabbr.comproquest.comnih.gov They have shown efficacy against both Gram-positive and Gram-negative bacteria. ijabbr.comresearchgate.netorientjchem.org For instance, certain 2,4-disubstituted furan derivatives have demonstrated notable antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.com Another novel furan derivative has shown significant action against both Escherichia coli and Staphylococcus aureus. ijabbr.com Additionally, 1-Benzoyl-3-furan-2-ylmethyl-thiourea has displayed antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com The antimicrobial action of these compounds is often attributed to the selective inhibition of microbial growth and modification of essential enzymes. nih.govnih.gov Some furan-based compounds are also effective against fungal species like Candida and Aspergillus. orientjchem.org Furthermore, antiviral properties have been observed, with some furan derivatives inhibiting the replication of viruses such as HIV, influenza, and hepatitis C. orientjchem.org
Naphthalene Moiety: Naphthalene derivatives are recognized as a potent class of antimicrobials effective against a wide range of human pathogens. rasayanjournal.co.insemanticscholar.orgproquest.com Several naphthalene-containing drugs, such as nafcillin, naftifine, and terbinafine, are used to control microbial infections. mdpi.comrasayanjournal.co.inekb.eg Synthetic naphthalene derivatives have also shown significant antimicrobial properties. rasayanjournal.co.inproquest.com For example, certain naphthalene-based compounds have been effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). proquest.com The antimicrobial activity of naphthalene derivatives has been demonstrated against various bacteria, including E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, and S. typhi. ijpsjournal.com The fusion of a naphthalene ring with other heterocyclic moieties can lead to promising scaffolds for developing new antifungal agents. proquest.com
Interactive Data Table: Antimicrobial Activity of Furan and Naphthalene Derivatives
| Moiety | Activity Type | Target Organisms | Example Compounds/Derivatives |
| Furan | Antibacterial | Escherichia coli, Proteus vulgaris, Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus | 2,4-disubstituted furans, 1-Benzoyl-3-furan-2-ylmethyl-thiourea |
| Antifungal | Candida species, Aspergillus species | Various furan-based compounds | |
| Antiviral | HIV, influenza, hepatitis C | Various furan derivatives | |
| Naphthalene | Antibacterial | Staphylococcus aureus, MRSA, E. coli, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | Nafcillin, Naftifine, various synthetic derivatives |
| Antifungal | Candida albicans | N-heterocyclic naphthalene conjugates |
In Vitro Anti-inflammatory Activity Assessment
Furan Moiety: Furan derivatives have demonstrated significant anti-inflammatory properties. ijabbr.comnih.govijabbr.comwisdomlib.org The anti-inflammatory effects of natural furan derivatives are often linked to their antioxidant activities, which involve the furan ring's ability to transfer electrons to or form adducts with peroxyl radicals. nih.gov These compounds can exert regulatory effects on various cellular activities by modulating signaling pathways such as MAPK and PPAR-ɣ. nih.govnih.gov For instance, a series of hydrazide-hydrazone derivatives incorporating a furan moiety showed noteworthy anti-inflammatory properties in a carrageenan-induced inflammatory rat model. ijabbr.com
Naphthalene Moiety: Naphthalene and its derivatives are known to possess anti-inflammatory activities. acs.orgekb.egjapsonline.comannalsofrscb.ro Several naphthalene derivatives, such as naproxen and nabumetone, are used clinically as anti-inflammatory drugs. ekb.egjapsonline.com The anti-inflammatory mechanism of some naphthalene derivatives involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). acs.org Mechanistic studies have shown that some naphthalene derivatives can suppress the NF-κB/MAPK signaling pathway and activate the Nrf2/Keap1 pathway in lipopolysaccharide-induced cells. acs.orgnih.gov
Interactive Data Table: Anti-inflammatory Activity of Furan and Naphthalene Derivatives
| Moiety | Mechanism/Target | Key Findings |
| Furan | Antioxidant activity, Modulation of MAPK and PPAR-ɣ signaling pathways | Linked to electron transferability of the furan ring. |
| Naphthalene | Inhibition of NO, IL-1β, iNOS, COX-2; Suppression of NF-κB/MAPK pathway; Activation of Nrf2/Keap1 pathway | Clinically used derivatives like naproxen exist. |
In Vitro Antiproliferative Activity Studies
Furan Moiety: Compounds containing a furan nucleus have shown promising antiproliferative and anticancer activities. ijabbr.comijabbr.comiiarjournals.orgresearchgate.netutripoli.edu.lynih.gov For example, the attachment of a furan moiety to a chalcone structure significantly enhanced its antiproliferative activity against promyelocytic leukemia HL60 cells. iiarjournals.org Several 1,2-dihydronaphtho[2,1-b]furan derivatives have been evaluated for their antiproliferative activity against human breast cancer cell lines (MDA-MB-468 and MCF-7), with some compounds showing potent effects. ijabbr.comutripoli.edu.ly The proposed mechanisms for the antiproliferative activity of some furan derivatives include the promotion of PTEN activity to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways. researchgate.net
Naphthalene Moiety: Naphthalene derivatives have been extensively investigated for their antiproliferative and anticancer properties. proquest.comekb.egannalsofrscb.ronih.govresearchgate.netnih.gov These compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549). nih.gov The mechanisms of action for some naphthalene derivatives involve cell cycle arrest and the induction of apoptosis. nih.gov For instance, novel naphthalene-substituted triazole spirodienones have demonstrated remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. nih.gov Additionally, some 1,3,4-oxadiazole-naphthalene hybrids have been designed as VEGFR-2 inhibitors and have shown good antiproliferative activity. nih.gov
Interactive Data Table: Antiproliferative Activity of Furan and Naphthalene Derivatives
| Moiety | Cancer Cell Lines | Mechanism of Action | Example Compounds/Derivatives |
| Furan | Promyelocytic leukemia (HL60), Breast cancer (MDA-MB-468, MCF-7), Cervical cancer (HeLa), Colorectal cancer (SW620) | Suppression of PI3K/Akt and Wnt/β-catenin signaling | Furan-fused chalcones, 1,2-dihydronaphtho[2,1-b]furan derivatives |
| Naphthalene | Breast cancer (MDA-MB-231, 4T1), Cervical cancer (HeLa), Lung cancer (A549), Liver cancer (HepG-2) | Cell cycle arrest, Induction of apoptosis, VEGFR-2 inhibition | Naphthalene-substituted triazole spirodienones, 1,3,4-oxadiazole-naphthalene hybrids |
Mechanistic Elucidation of Compound-Target Interactions in Biological Systems
The precise mechanism of action for this compound has not been extensively elucidated in publicly available research. However, by examining the constituent chemical moieties—the furan ring, the carbamate linker, and the naphthalene group—we can infer potential biological interactions based on the activities of structurally analogous compounds. The biological activity of such compounds often stems from their ability to interact with specific enzymes or receptors.
The furan ring, an electron-rich aromatic heterocycle, is a common scaffold in many biologically active compounds and can engage in various non-covalent interactions with biological macromolecules. evitachem.com Similarly, the naphthalene group, a bicyclic aromatic hydrocarbon, can participate in hydrophobic and π-stacking interactions within protein binding pockets. The carbamate group is a key functional group known for its role in enzyme inhibition, particularly of serine hydrolases like cholinesterases.
Given the presence of the carbamate moiety, a primary hypothesized mechanism of action for this compound is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamate-containing compounds are known to act as pseudo-irreversible inhibitors of these enzymes. The carbamoyl group is transferred to a serine residue in the active site of the enzyme, forming a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, potentiating cholinergic neurotransmission.
The inhibitory potential of various carbamate derivatives against cholinesterases has been documented. While specific data for this compound is unavailable, studies on other carbamates provide insight into the potential potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Carbamate Derivative Series 1 | Acetylcholinesterase (AChE) | 0.209-0.291 nM |
| Tacrine | Acetylcholinesterase (AChE) | 0.398 nM |
Beyond cholinesterase inhibition, compounds containing furan and naphthalene motifs have been investigated for a range of other biological activities, including the inhibition of other enzymes and anticancer properties. For instance, some furan-containing compounds have been identified as inhibitors of enzymes such as carbonic anhydrase.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Carbamate Derivative Series 1 | Human Carbonic Anhydrase I (hCA I) | 4.49-5.61 nM |
| Carbamate Derivative Series 1 | Human Carbonic Anhydrase II (hCA II) | 4.94-7.66 nM |
| Acetazolamide | Human Carbonic Anhydrase I (hCA I) | 281.33 nM |
| Acetazolamide | Human Carbonic Anhydrase II (hCA II) | 9.07 nM |
Furthermore, chalcones incorporating furan and naphthalene moieties have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. While this compound is not a chalcone, the presence of these aromatic systems suggests the possibility of interactions with protein targets involved in cell proliferation.
It is important to emphasize that these mechanistic insights are drawn from studies of structurally related compounds. Detailed experimental validation is necessary to definitively elucidate the biological targets and mechanism of action of this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Structural Determinants for Biological Activity within the Furan-Naphthalene Carbamate (B1207046) Series
The biological activity of the furan-naphthalene carbamate series is intricately linked to the specific arrangement and properties of its constituent parts: the furan (B31954) ring, the naphthalene (B1677914) system, and the carbamate linker. SAR studies on related heterocyclic compounds reveal that even minor modifications to these moieties can lead to significant changes in pharmacological effects. researchgate.net
Key structural determinants for activity often include:
Substitution Patterns : The position and nature of substituents on both the furan and naphthalene rings are critical. For instance, in related naphthofuran derivatives, the introduction of various aryl groups can modulate activity. nih.gov Similarly, studies on other furan-containing compounds show that the placement of functional groups can drastically alter biological outcomes, such as antiproliferative or antimicrobial effects. nih.govorientjchem.org
Electronic Properties : The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological targets. ijabbr.com The aromaticity of both the furan and naphthalene systems contributes to the molecule's stability and potential for π-π stacking interactions with receptors. ijabbr.com
Research on analogous carbamate inhibitors has shown that the aromaticity of the group attached to the carbamate oxygen is critical for reactivity and, consequently, inhibitory potency. scispace.com Therefore, the specific linkage of the furan-2-ylmethyl group to the naphthalen-1-ylcarbamate is a central determinant of its activity profile.
QSAR Model Development and Validation for Carbamate Derivatives
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of compounds with their biological activities. nih.gov For carbamate derivatives, these models are instrumental in predicting the potency of new analogues and understanding the mechanisms of action. mdpi.complos.org
The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. For carbamate derivatives, a wide range of descriptors are often employed: nih.govplos.org
Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. nih.govdoaj.org These descriptors are related to the molecule's reactivity and electronic interaction capabilities. scispace.com
Topological and Physicochemical Descriptors : These describe the molecule's size, shape, connectivity, and properties like lipophilicity (logP) and Connolly Accessible Area. nih.govplos.org
Structural Descriptors : These can include counts of specific features, such as the number of aromatic bonds or hydrogen bond donors/acceptors. researchgate.net
The table below summarizes typical descriptors used in QSAR studies of carbamate derivatives.
| Descriptor Category | Examples | Relevance |
| Quantum Chemical | EHOMO, ELUMO, Dipole Moment, Hirshfeld Charges | Describes electronic properties, reactivity, and potential for electrostatic interactions. nih.gov |
| Physicochemical | LogP, Molar Refractivity, Connolly Accessible Area | Relates to lipophilicity, polarity, and steric accessibility for receptor binding. nih.gov |
| Topological | Wiener Index, Balaban Index | Quantifies molecular branching and shape. nih.gov |
| Structural | Number of Aromatic Bonds, Hydrogen Bond Donors/Acceptors | Accounts for specific structural features crucial for binding interactions. researchgate.net |
A QSAR model's reliability and predictive power are assessed through rigorous statistical validation. mdpi.com Key statistical parameters include:
Coefficient of Determination (R²) : This value indicates the proportion of variance in the biological activity that is explained by the model. A higher R² (closer to 1.0) suggests a better fit for the training set data. doaj.org
Leave-One-Out Cross-Validated R² (Q²) : This parameter assesses the model's predictive ability through internal validation. A Q² value greater than 0.5 is generally considered indicative of a robust and predictive model. nih.govdoaj.org
External Validation (R²pred) : The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility. plos.org
QSAR models developed for various carbamate series have demonstrated good statistical significance. For example, studies have reported models with R² values of 0.65 to 0.81 and Q² values ranging from 0.56 to 0.62, indicating reliable predictive capabilities. plos.orgdoaj.org
| Statistical Parameter | Typical Value Range for Carbamate Models | Description |
| R² (Coefficient of Determination) | 0.65 - 0.85 | Measures the goodness-of-fit for the training data. plos.orgdoaj.org |
| Q² (Cross-Validated R²) | 0.55 - 0.65 | Assesses the internal predictive power of the model. nih.govdoaj.org |
| R²pred (External Validation R²) | > 0.60 | Evaluates the model's ability to predict new, untested compounds. plos.org |
Three-Dimensional QSAR Methodologies (e.g., CoMFA, CoMSIA) for Furan-2-ylmethyl Naphthalen-1-ylcarbamate Analogues
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a deeper understanding of the SAR by analyzing the steric and electronic fields surrounding the molecules. nih.gov These techniques are invaluable for visualizing the spatial requirements for optimal biological activity in analogues of this compound. researchgate.net
CoMFA and CoMSIA work by aligning a series of active compounds and calculating their interaction energies with a probe atom on a 3D grid. The results are visualized as contour maps, highlighting regions where specific properties are favorable or unfavorable for activity. researchgate.netresearchgate.net
Steric Fields : These maps use color codes (e.g., green and yellow) to show where bulky groups are favored or disfavored. For instance, a green contour in a specific region suggests that adding a larger substituent there could enhance activity, while a yellow contour indicates that steric bulk is detrimental. researchgate.net
Electrostatic Fields : These maps (e.g., with blue and red contours) indicate where positive or negative charges are preferred. A blue contour highlights a region where an electropositive group would increase activity, whereas a red contour indicates a preference for an electronegative group. researchgate.net
Hydrophobic Fields : CoMSIA adds other fields, including hydrophobicity. These maps show regions where hydrophobic (lipophilic) or hydrophilic groups would be beneficial for activity, providing guidance for modifying the compound's solubility and binding characteristics. nih.gov
By interpreting these 3D contour maps, medicinal chemists can rationally design new analogues of this compound with improved potency and selectivity. nih.govnanobioletters.com
| 3D-QSAR Field | Favorable Contour (Example Color) | Unfavorable Contour (Example Color) | Implication for Drug Design |
| Steric (CoMFA/CoMSIA) | Green | Yellow | Indicates regions where bulky or non-bulky substituents are preferred. researchgate.net |
| Electrostatic (CoMFA/CoMSIA) | Blue (Positive), Red (Negative) | Red (Positive), Blue (Negative) | Shows where electropositive or electronegative groups will enhance binding. researchgate.net |
| Hydrophobic (CoMSIA) | Yellow | White | Highlights areas where lipophilic or hydrophilic character is beneficial. nih.gov |
Fragment-Based SAR Analysis of the Furan, Naphthalene, and Carbamate Moieties
Furan Moiety : The furan ring is a versatile scaffold in medicinal chemistry. ijabbr.comijabbr.com Its electron-rich nature and aromaticity are key to its interactions. ijabbr.com SAR studies on furan derivatives often focus on substitutions at the C5 position, as modifications here can significantly impact interactions with biological targets without disrupting the core ring structure. The oxygen atom can also act as a hydrogen bond acceptor. researchgate.net
Naphthalene Moiety : The bulky, lipophilic naphthalene ring system plays a crucial role in binding, often through hydrophobic and van der Waals interactions. nih.gov SAR on naphthalene-containing compounds frequently explores how substituents at different positions affect potency and selectivity. For example, in a series of naphthalene derivatives, the placement of phenyl or pyridinyl groups was found to be a key determinant of antagonist activity. nih.govnih.gov
Carbamate Moiety : The carbamate linker is not merely a spacer but an active functional group. Its chemical reactivity is often essential for the mechanism of action, particularly in enzyme inhibition. scispace.com The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor, providing critical anchoring points within a receptor's binding site. Modifications to the carbamate, such as replacing it with an ester or amide, can dramatically alter chemical stability and biological potency. scispace.comnih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. evitachem.com It is frequently used to predict the interaction between a small molecule ligand and its protein target.
Prediction of Binding Affinities and Binding Modes
In a typical molecular docking study involving a compound like Furan-2-ylmethyl naphthalen-1-ylcarbamate, the simulation would calculate the binding affinity, often expressed in kcal/mol. This value represents the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The simulation also predicts the binding mode, which is the specific three-dimensional pose the ligand adopts within the active site of the protein. This includes the conformation of the ligand and its orientation relative to the protein's amino acids.
Identification of Key Interacting Amino Acid Residues and Active Site Characteristics
A crucial output of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, docking simulations would aim to identify which specific amino acids in a given target's binding pocket form significant interactions with its furan (B31954), naphthalene (B1677914), or carbamate (B1207046) moieties. Understanding these interactions is fundamental for explaining the compound's potential mechanism of action and for guiding further structural modifications to enhance potency and selectivity.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. An MD simulation for the this compound-protein complex would assess the stability of the predicted binding pose. Key analyses would include monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or undergoes significant conformational changes. These simulations can confirm the stability of key interactions identified in docking and reveal dynamic changes that are not captured by the static docking picture.
Advanced Computational Approaches in Rational Drug Design (e.g., AI/Machine Learning-Guided Design)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design. These advanced computational approaches can be used to develop models that predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. In the context of this compound, AI/ML models could be trained on large datasets of known compounds to predict its potential targets or off-targets. Generative AI models could even be used to design new derivatives of the compound with improved properties, using the initial structure as a starting point for optimization.
Prediction of Molecular Properties for Optimization (e.g., ADME profiling)
The success of a drug candidate depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the drug discovery process. For this compound, a computational ADME profile would be generated to predict parameters such as:
Absorption: Oral bioavailability and cell permeability (e.g., Caco-2).
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Prediction of metabolic stability and the primary sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the route of elimination from the body.
Toxicity: Early assessment of potential toxic liabilities.
These predictions help in identifying potential developmental issues and guide the chemical optimization of the compound to achieve a more favorable drug-like profile.
Preclinical Lead Identification and Optimization Strategies Research Phase
Iterative Optimization of Lead Compound Properties
The journey from a promising hit compound to a viable preclinical candidate is a meticulous process of iterative optimization. For Furan-2-ylmethyl naphthalen-1-ylcarbamate, this would involve systematic chemical modifications to enhance its pharmacological and pharmacokinetic properties. The core structure, comprising a furan (B31954) ring linked via a methylcarbamate group to a naphthalene (B1677914) moiety, offers several points for chemical derivatization.
Maximization of Potency and Selectivity
A primary goal in lead optimization is to maximize the compound's potency against its intended biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are pivotal in this endeavor. For this compound, this would involve synthesizing a library of analogues by modifying the furan and naphthalene rings. For instance, substitution at various positions on the naphthalene ring could significantly influence binding affinity to the target protein. Similarly, modifications to the furan moiety could impact both potency and metabolic stability.
The selectivity of the compound is equally critical. A highly selective compound interacts primarily with its intended target, reducing the likelihood of adverse effects. In the case of this compound, screening against a panel of related and unrelated targets would be necessary to establish its selectivity profile. For example, if the primary target is a specific enzyme, counter-screening against other enzymes in the same family would be essential.
Improvement of Metabolic Stability and Bioavailability in Preclinical Models
A potent and selective compound is of little therapeutic value if it is rapidly metabolized or poorly absorbed. Therefore, a significant focus of lead optimization is to improve metabolic stability and oral bioavailability. The furan ring in this compound is a potential site of metabolic oxidation by cytochrome P450 enzymes, which could lead to reactive metabolites. nih.gov Strategies to block or reduce this metabolism, such as the introduction of electron-withdrawing groups or the replacement of the furan with a more stable heterocycle, would be explored.
In vitro assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) would provide initial data on the compound's metabolic fate. Promising candidates would then be advanced to in vivo pharmacokinetic studies in animal models, such as rats or mice, to determine key parameters like half-life, clearance, and oral bioavailability.
In Vitro and In Vivo Screening Platforms for Lead Candidate Evaluation in Relevant Biological Models
A robust screening cascade is essential to evaluate the efficacy of optimized lead candidates. For this compound, this would begin with in vitro assays to confirm its activity in a cellular context. For example, if the compound is being developed as an anticancer agent, its cytotoxic effects would be tested against a panel of cancer cell lines. nih.govnih.govnih.gov
Promising compounds from in vitro studies would then be advanced to in vivo models of disease. The choice of animal model is crucial and should accurately reflect the human condition being targeted. For instance, if this compound is being investigated for its antitumor properties, it would be tested in xenograft models where human tumors are implanted into immunocompromised mice. These in vivo studies are critical for establishing a proof-of-concept and for determining the compound's efficacy and therapeutic window.
Strategies for Generating Preclinical Candidates for Further Investigational Studies
The selection of a preclinical candidate is a multi-parameter decision based on a comprehensive evaluation of its potency, selectivity, pharmacokinetics, and preliminary safety data. A successful preclinical candidate should demonstrate a clear dose-response relationship in a relevant animal model of efficacy. Furthermore, it should possess a pharmacokinetic profile that is amenable to the intended clinical dosing regimen.
For this compound, the ideal preclinical candidate would exhibit potent and selective target engagement, good oral bioavailability, a favorable metabolic profile, and a clean preliminary safety assessment. The data gathered during the lead optimization and screening phases would be compiled into a candidate nomination package for rigorous review before proceeding to more extensive preclinical safety and toxicology studies.
Translational Research Approaches from In Vitro Findings to Early Preclinical Development
Translational research aims to bridge the gap between laboratory findings and clinical applications. In the context of this compound, this would involve the development of biomarkers to monitor the compound's activity both in preclinical models and, eventually, in human subjects. For example, if the compound inhibits a specific enzyme, a biomarker could be a downstream product of that enzyme's activity.
Furthermore, understanding the mechanism of action of this compound at a molecular level is crucial for its clinical development. This knowledge can help in patient selection and in predicting potential resistance mechanisms. Integrating data from in vitro mechanistic studies with in vivo efficacy and pharmacokinetic data is essential for building a strong scientific rationale for advancing the compound into clinical trials.
Q & A
Q. Table 1. Comparative Synthesis Yields Under Different Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 78 | 98.5 |
| NaH | THF | 0 → 25 | 65 | 95.2 |
| DBU | Acetonitrile | 40 | 82 | 97.8 |
Q. Table 2. Toxicological Endpoints for Naphthalene Derivatives
| Endpoint | Species | LOEL (mg/kg/day) | Effect Observed |
|---|---|---|---|
| Hepatic Toxicity | Rat (SD) | 25 | Hepatocyte Necrosis |
| Renal Toxicity | Mouse (B6C3F1) | 50 | Tubular Regeneration |
| Ocular Irritation | Rabbit | 10 (dermal) | Conjunctival Redness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
